4-Benzyl-octahydropyrrolo[3,4-b]morpholine
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Overview
Description
4-Benzyl-octahydropyrrolo[3,4-b]morpholine is a complex organic compound with the molecular formula C13H18N2O. It is characterized by its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-b]morpholine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-octahydropyrrolo[3,4-b]morpholine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-octahydropyrrolo[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Benzyl-octahydropyrrolo[3,4-b]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-octahydropyrrolo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 4-Benzyl-octahydropyrrolo[3,4-b]oxazine
- 4-Benzyl-octahydropyrrolo[3,4-b]pyridine
Comparison: Compared to similar compounds, 4-Benzyl-octahydropyrrolo[3,4-b]morpholine exhibits unique structural features and reactivity. Its morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-Benzyl-octahydropyrrolo[3,4-b]morpholine is a bicyclic compound that has garnered attention due to its potential biological activities. This compound features a morpholine ring fused with a pyrrole structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, antimicrobial properties, and potential therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound's bicyclic structure enables it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with neurotransmission and other physiological processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, derivatives synthesized from this compound have shown promising activity against various bacterial and fungal strains.
Synthesis and Testing
The synthesis of this compound involves multi-step procedures that include reacting with different alkyl or aryl halides. The resulting compounds were screened for their antimicrobial activity against several pathogens.
Compound | Antibacterial Activity | Antifungal Activity |
---|---|---|
6a | Effective | Not tested |
6b | Effective | Effective |
6c | Effective | Effective |
6d | Not active | Not active |
6e | Not active | Not active |
These results indicate that certain derivatives possess significant antimicrobial properties, making them candidates for further development in pharmaceutical applications .
Case Studies
- Antimicrobial Screening : In a study conducted by Eswarappa Bheemappa et al., various derivatives of this compound were synthesized and tested against standard bacterial strains. Compounds such as 6a and 6c exhibited strong antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, some derivatives demonstrated antifungal activity against Candida species .
- Neuropharmacological Studies : Preliminary investigations into the neuropharmacological effects of related compounds suggest potential anxiolytic and antidepressant properties. Docking studies indicate that these compounds may bind effectively to GABA_A receptors, similar to established anxiolytics like diazepam. This suggests a possible mechanism through which these compounds could exert neurotropic effects.
Properties
IUPAC Name |
4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVSLYAKJGKRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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